Cas no 49769-28-0 (6-HEPTYNOIC ACID, 7-PHENYL-)

6-HEPTYNOIC ACID, 7-PHENYL- Chemical and Physical Properties
Names and Identifiers
-
- 6-HEPTYNOIC ACID, 7-PHENYL-
- 7-phenylhept-6-ynoicacid
- ZBA76928
- Z1508922384
- 7-Phenyl-6-heptynoic acid
- 49769-28-0
- SCHEMBL14007856
- EN300-7443015
- 7-phenylhept-6-ynoic Acid
-
- Inchi: InChI=1S/C13H14O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,7,11H2,(H,14,15)
- InChI Key: OXPQXCWBBDMQRS-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 202.099379685Da
- Monoisotopic Mass: 202.099379685Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 37.3Ų
6-HEPTYNOIC ACID, 7-PHENYL- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7443015-10.0g |
7-phenylhept-6-ynoic acid |
49769-28-0 | 95.0% | 10.0g |
$3191.0 | 2025-03-11 | |
Enamine | EN300-7443015-0.25g |
7-phenylhept-6-ynoic acid |
49769-28-0 | 95.0% | 0.25g |
$367.0 | 2025-03-11 | |
Enamine | EN300-7443015-2.5g |
7-phenylhept-6-ynoic acid |
49769-28-0 | 95.0% | 2.5g |
$1454.0 | 2025-03-11 | |
Enamine | EN300-7443015-0.1g |
7-phenylhept-6-ynoic acid |
49769-28-0 | 95.0% | 0.1g |
$257.0 | 2025-03-11 | |
Enamine | EN300-7443015-1.0g |
7-phenylhept-6-ynoic acid |
49769-28-0 | 95.0% | 1.0g |
$743.0 | 2025-03-11 | |
Enamine | EN300-7443015-5.0g |
7-phenylhept-6-ynoic acid |
49769-28-0 | 95.0% | 5.0g |
$2152.0 | 2025-03-11 | |
Aaron | AR028HHS-500mg |
7-phenylhept-6-ynoicacid |
49769-28-0 | 95% | 500mg |
$822.00 | 2023-12-15 | |
Aaron | AR028HHS-100mg |
7-phenylhept-6-ynoicacid |
49769-28-0 | 95% | 100mg |
$379.00 | 2023-12-15 | |
Aaron | AR028HHS-5g |
7-phenylhept-6-ynoicacid |
49769-28-0 | 95% | 5g |
$2984.00 | 2023-12-15 | |
1PlusChem | 1P028H9G-50mg |
7-phenylhept-6-ynoicacid |
49769-28-0 | 95% | 50mg |
$269.00 | 2024-05-01 |
6-HEPTYNOIC ACID, 7-PHENYL- Related Literature
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Additional information on 6-HEPTYNOIC ACID, 7-PHENYL-
6-Heptynoic Acid, 7-Phenyl-
The compound CAS No. 49769-28-0, commonly referred to as 6-heptynoic acid, 7-phenyl-, is a fascinating molecule with significant potential in various fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a heptynoic acid backbone substituted with a phenyl group at the seventh position. The presence of the phenyl group introduces aromaticity and enhances the compound's stability and reactivity, making it a valuable building block in organic synthesis.
Recent studies have highlighted the importance of 6-heptynoic acid, 7-phenyl- in the development of advanced materials. Researchers have explored its application in the synthesis of functional polymers, where its rigid structure and reactivity play a crucial role in forming cross-linked networks. These networks exhibit improved mechanical properties and thermal stability, making them suitable for high-performance applications such as aerospace materials and electronic devices.
In addition to its role in materials science, 6-heptynoic acid, 7-phenyl- has shown promise in the field of drug discovery. Its ability to form stable conjugated systems makes it an ideal candidate for designing bioactive molecules with potential therapeutic applications. For instance, studies have demonstrated that derivatives of this compound can act as inhibitors for certain enzymes involved in disease pathways, opening new avenues for drug development.
The synthesis of 6-heptynoic acid, 7-phenyl- has been optimized through various methodologies. One notable approach involves the use of transition metal catalysts to facilitate the coupling reaction between terminal alkynes and aryl halides. This method not only enhances the yield but also ensures high purity, which is critical for downstream applications.
Furthermore, the compound's electronic properties have been extensively studied using computational chemistry techniques. These studies reveal that the phenyl substitution significantly influences the molecule's electron distribution, enhancing its ability to participate in π-interactions. Such insights are invaluable for designing molecules with tailored electronic properties for specific applications.
In conclusion, CAS No. 49769-28-0, or 6-heptynoic acid, 7-phenyl-, stands out as a versatile and valuable compound in modern chemistry. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial development.
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